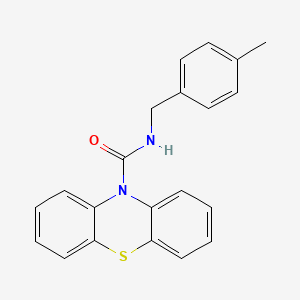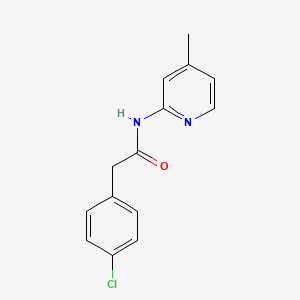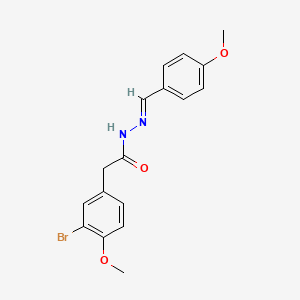![molecular formula C19H29N3O4S B5532615 1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide involves complex organic reactions. For example, Naveen et al. (2015) reported the synthesis of a compound with a similar sulfonyl-piperidinyl structure, detailing the use of spectroscopic techniques and X-ray diffraction for characterization (Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using X-ray diffraction. The study by Naveen et al. (2015) provides insights into the crystalline structure and molecular conformation, revealing aspects like chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with similar structures exhibit various chemical reactions and properties. For instance, the study by Basuli et al. (2012) on a compound with a dimethylamino naphthalene sulfonamide moiety discusses its synthesis and potential applications in molecular imaging (Basuli et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. The chair conformation of the piperidine ring, as mentioned in Naveen et al.'s study, influences its physical characteristics (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, can be inferred from studies like that by Basuli et al. (2012), which highlight the role of functional groups such as dimethylamino naphthalene sulfonamide in chemical reactions (Basuli et al., 2012).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-11-5-7-15(13-22)19(23)20-18-8-4-6-14-12-16(26-3)9-10-17(14)18/h9-10,12,15,18H,4-8,11,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUKZHPZBYTJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5532538.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532544.png)

![N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5532556.png)
![1-(3,5-dimethylbenzyl)-4-{[4-(hydroxymethyl)phenyl]acetyl}-2-piperazinone](/img/structure/B5532561.png)

![2-cyclopropyl-8-[4-(4-methoxyphenyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532569.png)
![2-(4-ethoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5532581.png)
![3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)



![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)